3-(Propylamino)propanoic acid hydrochloride
Description
3-(Propylamino)propanoic acid hydrochloride is a β-amino acid derivative where a propylamino group (-NHCH₂CH₂CH₃) is attached to the β-carbon (C2) of propanoic acid, forming a hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(propylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-4-7-5-3-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKNEDJMCJPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Propylamino)propanoic acid hydrochloride typically involves the reaction of propylamine with acrylonitrile, followed by hydrolysis and subsequent acidification with hydrochloric acid . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
3-(Propylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
3-(Propylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Propylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Smaller groups (e.g., dimethyl in ) improve water solubility. Acidity (pKa): Electron-withdrawing groups (e.g., methoxy in ) lower the pKa of the carboxylic acid, affecting ionization and bioavailability. Stereochemistry: Branched chains (e.g., 2-methyl in ) introduce steric hindrance, influencing receptor binding.
Pharmacological Relevance
- Drug Design: Compounds like 3-[ethyl(methyl)amino]propanoic acid hydrochloride () are studied for interactions with viral proteases (e.g., SARS-CoV-2 PLpro in ).
- Synthetic Intermediates: Derivatives such as articaine acid hydrochloride () are used in local anesthetics, highlighting the role of β-amino acids in medicinal chemistry.
Biological Activity
3-(Propylamino)propanoic acid hydrochloride is a beta-amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its propanoic acid backbone and propylamino group, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.
- Carboxylic Acid Group : Involved in acid-base reactions, influencing reactivity.
- Hydrochloride Salt Form : Enhances solubility and stability in aqueous environments.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The amino group can engage in hydrogen bonding, while the carboxylic group can participate in various biochemical reactions. This interaction may influence cellular processes such as:
- Signal Transduction : Modulating pathways that affect cell communication.
- Metabolic Processes : Participating in metabolic pathways involving amino acids.
- Gene Expression Regulation : Potentially affecting transcription factors and gene activity.
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values for these compounds range widely, indicating varying efficacy against different pathogens.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 1 - 8 |
| This compound | VRE | 0.5 - 2 |
| This compound | Gram-negative bacteria | 8 - 64 |
These findings underscore the potential utility of this compound as a therapeutic agent against multidrug-resistant pathogens.
Neurological Implications
Additionally, there is emerging evidence suggesting that this compound may have applications in treating neurological disorders. Its structural similarity to natural amino acids positions it as a candidate for further exploration in neuroprotective strategies.
Case Studies
-
Antimicrobial Activity Study :
A study investigated the antimicrobial efficacy of various derivatives of propanoic acid compounds. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the propylamino group could enhance biological activity. -
Neuroprotective Research :
Another case study focused on the compound's effects on neuronal cells under oxidative stress conditions. Preliminary results indicated that the compound could mitigate oxidative damage, supporting its potential role in neuroprotection.
Q & A
Q. What are the recommended methods for synthesizing 3-(Propylamino)propanoic acid hydrochloride, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves the condensation of propylamine with a propanoic acid derivative, followed by hydrochloric acid salt formation. Key variables include:
- Temperature: Elevated temperatures (60–80°C) enhance reaction rates but may increase side products.
- Catalysts: Use of coupling agents like EDC/HOBt improves amide bond formation efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
Optimization Strategy: - Conduct fractional factorial experiments to identify critical parameters.
- Monitor reaction progress via TLC or in situ IR spectroscopy.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity (e.g., propylamino proton signals at δ 1.4–1.6 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify purity (>98% for pharmaceutical-grade batches) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H] at m/z 168.61) .
Q. How should researchers select appropriate solvents for experimental studies involving this compound?
Methodological Answer:
- Solubility Testing: Prioritize water, methanol, or DMSO due to the compound’s hydrochloride salt form.
- Stability Considerations: Avoid prolonged exposure to basic solvents (e.g., aqueous NaOH) to prevent freebase formation .
- Empirical Approach: Conduct solubility screens using the shake-flask method across a pH range (2–8) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during weighing and synthesis to minimize inhalation risks.
- Spill Management: Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What strategies can be employed to assess the thermal and hydrolytic stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (T) under nitrogen atmosphere .
- Forced Degradation Studies: Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
- Hydrolytic Stability: Test in buffered solutions (pH 1–9) to identify pH-dependent degradation pathways .
Q. How can researchers investigate the interaction mechanisms between this compound and biological targets?
Methodological Answer:
Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved to confirm structural identity?
Methodological Answer:
Q. What methodologies are recommended for identifying synthetic impurities in this compound?
Methodological Answer:
Q. How can in vitro assays be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Cell-Based Assays: Use HEK-293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP or calcium flux .
- Negative Controls: Include inactive analogs (e.g., 3-(butylamino)propanoic acid) to assess specificity .
- Dose-Response Curves: Fit data to a sigmoidal model (Hill equation) to calculate EC values .
Q. What computational approaches predict the reactivity and physicochemical properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
